1H-Indazole-1,5,6-triamine
Description
Structure
3D Structure
Properties
CAS No. |
877471-83-5 |
|---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
indazole-1,5,6-triamine |
InChI |
InChI=1S/C7H9N5/c8-5-1-4-3-11-12(10)7(4)2-6(5)9/h1-3H,8-10H2 |
InChI Key |
REYMLAWIGQVECY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NN(C2=CC(=C1N)N)N |
Origin of Product |
United States |
Significance of Poly Aminated Indazole Scaffolds in Contemporary Chemical Research
Indazole derivatives, which feature a bicyclic system of a benzene (B151609) ring fused to a pyrazole (B372694) ring, are a cornerstone in medicinal chemistry and materials science. researchgate.netpnrjournal.com The introduction of multiple amine groups, creating poly-aminated indazole scaffolds, significantly enhances their chemical versatility and biological activity. These amino groups can serve as key interaction points with biological targets, act as handles for further chemical modifications, or influence the electronic properties of the molecule.
Poly-aminated indazoles are recognized for their broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The number and position of the amine substituents on the indazole core are critical in determining the specific pharmacological profile of the compound. For instance, the 1H-indazole-3-amine structure is a known effective hinge-binding fragment for certain kinases, a class of enzymes often implicated in cancer. nih.gov The development of new synthetic methods to create diverse poly-aminated indazole derivatives is an active area of research, aiming to expand the library of potential drug candidates and functional materials. nih.govbenthamdirect.com
Rationale for Focused Investigation into 1h Indazole 1,5,6 Triamine
The specific compound, 1H-Indazole-1,5,6-triamine, presents a unique substitution pattern with amine groups at the 1, 5, and 6 positions of the indazole ring. This arrangement of three amino groups offers a high density of hydrogen bond donors and potential sites for chemical derivatization, making it a particularly interesting subject for focused investigation.
The rationale for studying this triamine derivative is multifaceted. From a medicinal chemistry perspective, the dense arrangement of amino groups could lead to novel binding modes with biological targets, potentially offering enhanced selectivity or potency. The compound's hydrophilic nature, suggested by a calculated LogP of -0.72, could also influence its pharmacokinetic properties. vulcanchem.com In materials science, the multiple amine functionalities could be exploited for the synthesis of novel polymers or coordination complexes with interesting electronic and photophysical properties.
Although specific research on the direct synthesis and application of this compound is not extensively reported, its structural features suggest significant potential. The development of efficient synthetic routes to access this and related triamine analogues is a key objective for unlocking their full potential in various scientific disciplines.
Historical Development of Indazole Chemistry Pertinent to Triamine Analogues
Chemo- and Regioselective Annulation Strategies
The precise control of bond formation is paramount in constructing polysubstituted indazoles. Chemo- and regioselective annulation strategies offer powerful tools to achieve this, ensuring the correct placement of functional groups on the indazole core.
Transition Metal-Catalyzed Cyclization Approaches (e.g., Rh(III)-catalyzed C–H Activation)
Transition metal catalysis, particularly involving rhodium(III), has emerged as a highly effective method for the synthesis of indazoles through C–H activation. mdpi.com These reactions offer high atom economy and functional group tolerance. A prominent strategy involves the Rh(III)-catalyzed [4+1] annulation of azobenzenes with various coupling partners. For instance, the reaction of azobenzenes with α-Cl ketones or CF3-imidoyl sulfoxonium ylides, directed by the azo group, leads to the formation of functionalized indazoles. mdpi.com This approach is characterized by its use of readily available starting materials and excellent regioselectivity. mdpi.com
Another powerful Rh(III)-catalyzed method is the double C–H activation and cross-coupling of aldehyde phenylhydrazones, which provides a direct route to functionalized 1H-indazoles. rsc.org This scalable reaction proceeds with moderate to high yields and demonstrates good compatibility with various functional groups. rsc.org Mechanistic studies, including DFT calculations, suggest a pathway involving C(aryl)–H bond metalation, C(aldehyde)–H bond insertion, and reductive elimination. rsc.org Furthermore, the annulation of phthalazinones or pyridazinones with allenes under Rh(III) catalysis yields indazole derivatives bearing a quaternary carbon. rsc.org This process involves sequential C–H activation, olefin insertion, β-hydride elimination, and intramolecular cyclization. rsc.org
| Catalyst System | Starting Materials | Key Features | Reference |
| [CpRhCl2]2/AgSbF6 | Azobenzenes, CF3-imidoyl sulfoxonium ylides | High efficiency, excellent functional group tolerance | mdpi.com |
| [CpRhCl2]2/NaOAc | Aldehyde phenylhydrazones | Scalable, good functional group compatibility | rsc.org |
| [Cp*RhCl2]2/Cu(OAc)2 | Phthalazinones/pyridazinones, allenes | High atom efficiency, high Z-selectivity | rsc.org |
Metal-Free Cyclization and Condensation Protocols
To circumvent the use of expensive and potentially toxic metals, metal-free synthetic routes to indazoles have been developed. These methods often rely on photochemical or thermochemical activation. One such approach involves the visible-light-mediated reaction of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids to produce 3-functionalized 2H-indazoles without the need for an external photocatalyst. organic-chemistry.orgacs.org In a related thermal process, 2-(ethynyl)aryltriazenes can undergo intramolecular oxidation and cyclization in the presence of arylsulfinic acid to yield 2H-indazole-3-carbaldehydes. organic-chemistry.orgacs.org
Another metal-free strategy is the one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which provides indazoles in very good yields under mild conditions and is insensitive to air and moisture. organic-chemistry.org Additionally, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes offer an efficient route to 3-substituted-1H-indazoles. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr)-Terminated Domino Reactions in 1H-Indazole Construction
Nucleophilic aromatic substitution (SNAr) provides a powerful tool for the synthesis of heterocyclic compounds, including 1-aryl-1H-indazoles. semanticscholar.org This strategy often involves a domino reaction sequence where the SNAr step serves as the final ring-closing event. semanticscholar.orgresearchgate.net An efficient route to substituted 1-aryl-1H-indazoles involves the preparation of arylhydrazones from 2-fluoro-5-nitro-substituted acetophenones or benzaldehydes. semanticscholar.org Subsequent deprotonation and intramolecular SNAr cyclization afford the desired indazoles in good yields. semanticscholar.orgresearchgate.net This process can be adapted into a one-pot domino reaction, particularly for substrates derived from acetophenone. semanticscholar.org
Multicomponent Reaction Sequences for Poly-Substituted Indazole Cores
Multicomponent reactions (MCRs) are highly convergent and efficient strategies for the synthesis of complex molecules from simple starting materials in a single operation. For the construction of poly-substituted indazoles, MCRs offer a rapid and diverse approach. A metal-free MCR has been developed for the synthesis of pyrimido-fused indazoles from 3-aminoindazole, aldehydes, and ketones. mdpi.com This cascade reaction proceeds under metal-free conditions and allows for the substitution at the C-4 position of the pyrimido[1,2-b]indazole core. mdpi.com
In another example, a three-component reaction between an indazole, a carboxylic acid, and dimethyl sulfoxide (B87167) (DMSO) under radical conditions can install a methylene (B1212753) ester group onto the indazole nitrogen. beilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known isocyanide-based MCR, can also be applied to heterocyclic amidines to generate fused heterobicyclic systems, a strategy potentially adaptable for indazole derivatives. beilstein-journals.org
Electrochemical and Photochemical Syntheses of Nitrogen Heterocycles
Electrochemical and photochemical methods represent green and sustainable alternatives for the synthesis of nitrogen heterocycles like indazoles, often proceeding under mild conditions without the need for harsh reagents.
Electrochemical synthesis of 1H-indazoles can be achieved through an intramolecular N(sp2)–H/N(sp3)–H coupling reaction, using ammonia (B1221849) as the nitrogen source in a transition-metal-free process. rsc.org Another electrochemical approach involves the radical Csp2–H/N–H cyclization of arylhydrazones to form 1H-indazoles. rsc.org This method is operationally simple and can be performed with inexpensive electrodes. rsc.org Furthermore, the selective synthesis of 1H-indazole N-oxides can be accomplished electrochemically, with the outcome dependent on the cathode material. nih.gov
Photochemical methods also provide a viable route to indazoles. For instance, 1,2-dihydro-3H-indazol-3-ones can be synthesized from o-nitrobenzyl alcohols and primary amines under UV irradiation in an aqueous solvent at room temperature. ucdavis.edu This mild method proceeds via the in situ generation of a reactive o-nitrosobenzaldehyde intermediate. ucdavis.edu Additionally, metal-free synthesis of 2H-indazoles can be achieved through the photochemical reaction of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids under visible light. organic-chemistry.org
| Method | Starting Materials | Key Features | Reference |
| Electrochemical | 2'-Ammonio-N-arylacetohydrazonates | Transition-metal-free, uses NH3 as N-source | rsc.org |
| Electrochemical | Arylhydrazones | Radical Csp2–H/N–H cyclization, simple setup | rsc.org |
| Photochemical | o-Nitrobenzyl alcohols, primary amines | Mild conditions, aqueous solvent | ucdavis.edu |
| Photochemical | 2-((aryl/alkyl/H)ethynyl))aryltriazenes, arylsulfinic acids | Metal-free, visible light | organic-chemistry.org |
Sustainable and Green Chemistry Principles in the Synthesis of 1H-Indazole-1,5,6-triamine Analogues
The principles of green chemistry are increasingly being integrated into the synthesis of indazoles to minimize environmental impact. benthamdirect.com This includes the use of sustainable catalysts, greener solvents, and energy-efficient reaction conditions.
Microwave-assisted synthesis has been shown to be a simple and green method for preparing substituted tetrahydroindazole (B12648868) derivatives, offering improved yields and significantly shorter reaction times compared to conventional heating. mdpi.comajrconline.org The use of polyethylene (B3416737) glycol (PEG-400) as a green solvent has been demonstrated in the copper-catalyzed synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. acs.org This one-pot, three-component reaction benefits from a recyclable catalyst. acs.org
Furthermore, the development of metal-free reactions, such as the photochemical and electrochemical methods discussed previously, aligns with green chemistry principles by avoiding the use of heavy metals. organic-chemistry.orgacs.orgrsc.org The use of water as a solvent in the fluorination of 2H-indazoles with N-fluorobenzenesulfonimide (NFSI) under ambient air is another example of a green transformation. organic-chemistry.org
Derivatization Strategies for Enhancing Molecular Complexity from this compound
The strategic placement of three reactive amino groups on the 1H-indazole scaffold makes this compound a highly valuable precursor for generating molecular diversity. The differing nucleophilicity of the N1-amine of the pyrazole (B372694) ring and the C5 and C6 aromatic amines allows for selective functionalization, paving the way for the synthesis of a wide array of complex derivatives. These derivatization strategies are crucial for exploring the structure-activity relationships of new indazole-based compounds in various applications.
The vicinal diamines at the C5 and C6 positions are particularly suited for condensation reactions with 1,2-dicarbonyl compounds or their equivalents. This approach leads to the formation of fused heterocyclic systems, effectively expanding the indazole core into more complex polycyclic structures. For example, the reaction of the closely related 1H-indazole-5,6-diamine with various dicarbonyl compounds has been shown to produce pyrazolo[3,4-g]quinoxalines. arkat-usa.orgresearchgate.net This type of cyclocondensation is a powerful tool for building intricate molecular frameworks.
Furthermore, the amino groups can undergo a variety of standard transformations, including acylation, alkylation, and arylation, to introduce a range of functional groups and structural motifs. For instance, the synthesis of N-acyl and N-aryl derivatives of 3,5-diaminoindazoles has been reported, demonstrating the feasibility of such modifications. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been successfully employed for the N-arylation of aminoindazoles, offering a versatile method for introducing aromatic substituents. nih.gov
The selective protection of one or more amino groups can also be employed as a strategic maneuver to direct reactivity towards a specific nitrogen atom, allowing for a stepwise and controlled elaboration of the this compound core. This level of control is essential for the systematic development of new derivatives with tailored properties.
Below are tables detailing representative derivatization reactions that could be applied to this compound, based on the reactivity of analogous amino-substituted indazoles.
Table 1: Cyclocondensation Reactions with 1,2-Dicarbonyl Compounds
| Amine Precursor | Dicarbonyl Compound | Product | Reaction Conditions | Reference |
| 1H-Indazole-5,6-diamine | Glyoxal | Pyrazolo[3,4-g]quinoxaline | EtOH, reflux | arkat-usa.orgresearchgate.net |
| 1H-Indazole-5,6-diamine | 2,3-Butanedione | 2,3-Dimethylpyrazolo[3,4-g]quinoxaline | EtOH, reflux | arkat-usa.orgresearchgate.net |
| 1H-Indazole-5,6-diamine | Benzil | 2,3-Diphenylpyrazolo[3,4-g]quinoxaline | EtOH, reflux | arkat-usa.orgresearchgate.net |
Table 2: N-Acylation and N-Arylation Reactions
| Amine Precursor | Reagent | Product Type | Reaction Conditions | Reference |
| 3-Amino-5-nitro-1H-indazole | Acyl Chloride | N-Acyl derivative | Pyridine, 0 °C to rt | nih.gov |
| 3-Amino-5-nitro-1H-indazole | Aryl Halide, Pd catalyst | N-Aryl derivative | Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, reflux | nih.gov |
| 6-Amino-1H-indazole | Benzyl bromide | N-Benzyl derivative | K₂CO₃, DMF, rt | nih.gov |
| 6-Amino-1H-indazole | 4-Fluorobenzaldehyde, NaBH(OAc)₃ | N-(4-Fluorobenzyl) derivative | 1,2-Dichloroethane, rt | nih.gov |
Mechanistic Investigations of Carbon-Nitrogen and Nitrogen-Nitrogen Bond Formation
The assembly of the indazole scaffold can be approached by forming the C-N and N-N bonds in different sequences, often dictated by the choice of starting materials and catalysts. Key mechanistic strategies include oxidative cyclizations, reductive cyclizations, and cycloadditions.
One prominent method involves the oxidative formation of the N-N bond . A two-step protocol can begin with 2-amino nitriles, which are first converted to an imine intermediate. thieme-connect.com This intermediate then undergoes a copper(II) acetate-catalyzed oxidative N-N bond formation to yield the indazole ring. thieme-connect.com Another oxidative approach uses phenyliodine(III) diacetate (PIDA) to achieve an intramolecular cyclization of hydrazones at ambient temperatures, proceeding through N-N bond formation without the need for a metal catalyst. researchgate.net
Conversely, reductive cyclization is also a common pathway. For instance, ortho-imino-nitrobenzene substrates, generated from the condensation of o-nitrobenzaldehydes and amines, can be cyclized using a reducing agent like tri-n-butylphosphine. organic-chemistry.org This process, known as the Cadogan reaction, traditionally involves the deoxygenation of a nitro group to form a nitrene, which then inserts to form the N-N bond, though recent studies suggest the involvement of oxygenated intermediates. escholarship.org
Tandem reactions that form multiple bonds in a single sequence offer an efficient route. A notable example is the base-catalyzed tandem carbon-carbon and subsequent nitrogen-nitrogen bond formation that converts N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazole 1-oxides. nih.govnih.gov The critical N-N bond formation step in this sequence occurs via the cyclative dehydration of a 2-nitrobenzylamine intermediate. nih.gov
[3+2] Cycloaddition reactions provide another powerful tool for constructing the indazole ring. This approach involves the reaction of arynes, highly reactive intermediates, with 1,3-dipoles like diazo compounds or hydrazones. organic-chemistry.orgorgsyn.org The reaction of in situ generated diazo compounds with arynes proceeds through a 1,3-dipolar cycloaddition to form a 3H-indazole, which rapidly rearranges to the more stable 1H-indazole tautomer. orgsyn.org
| Synthetic Strategy | Key Precursors | Critical Bond Formation | Catalyst/Reagent | Reference |
|---|---|---|---|---|
| Oxidative Cyclization | 2-Amino Nitriles / Organometallics | N-N Bond | Cu(OAc)₂ | thieme-connect.com |
| Reductive Cyclization (Cadogan-type) | o-Nitrobenzaldehydes / Amines | N-N Bond | Tri-n-butylphosphine | organic-chemistry.org |
| Tandem C-C/N-N Formation | N-Alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides | N-N Bond (after initial C-C) | Base (e.g., DBU) | nih.govnih.gov |
| [3+2] Cycloaddition | Aryne Precursors / Hydrazones or Diazo Compounds | C-C and C-N Bonds | Fluoride source (e.g., TBAF) or KF/18-crown-6 | organic-chemistry.orgorgsyn.org |
| C-H Activation/Annulation | Aldehyde Phenylhydrazones | C-C Bond | Rh(III) complexes | rsc.orgresearchgate.net |
Characterization and Reactivity of Transient Intermediates (e.g., Nitroso Imines, N-Oxides)
Many indazole syntheses proceed through highly reactive, transient intermediates that are often not isolated but are crucial to the reaction mechanism. Among these, indazole N-oxides and nitroso imines have been identified and, in some cases, characterized, providing significant mechanistic insight.
Indazole N-Oxides have been established as competent intermediates in several synthetic pathways, challenging classical mechanistic proposals. escholarship.org For example, they are the direct products of the tandem C-C/N-N bond formation from N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides. nih.govnih.gov More significantly, the isolation of 2H-indazole N-oxides provides direct evidence for an alternative, non-nitrene pathway in the Cadogan and Davis-Beirut reactions. escholarship.org These N-oxides can be synthesized directly through various methods, including the cascade reaction of N-nitrosoanilines with diazo compounds or via electrochemical synthesis. rsc.orgnih.gov Once formed, these N-oxides are synthetically versatile; they can be deoxygenated using reagents like triphenylphosphine (B44618) or through electrochemical reduction to yield the final indazole product. nih.govnih.govnih.gov Their rich reactivity also allows for further C-H functionalization at the C3-position of the indazole ring. nih.govthieme-connect.com
Nitroso Imines (or nitrosoimines) are another class of key transient intermediates. These species are typically formed from the condensation of a nitroso-functionalized aromatic compound with an amine. In a one-step synthesis of indazolones, an o-nitrosobenzaldehyde is generated in situ, which then reacts with a primary amine to form a nitrosoimine intermediate that undergoes N-N bond-forming heterocyclization. aub.edu.lb The deliberate control of these highly reactive nitroso imines has been harnessed to produce 2H-indazole N-oxides, highlighting the sequential relationship between these intermediates. escholarship.org Modern photochemical methods, which can generate nitrosoarenes from o-nitrophenylimines under continuous flow conditions, provide a controlled entry point for accessing these reactive species for subsequent cyclization reactions. nih.govacs.org Detailed mechanistic studies involving electron paramagnetic resonance (EPR) spectroscopy have also suggested a radical pathway for some electrochemical syntheses, featuring the formation of iminoxyl radicals as key intermediates. nih.gov
| Intermediate | Formation Pathway | Role in Indazole Synthesis | Method of Characterization/Evidence | Reference |
|---|---|---|---|---|
| Indazole N-Oxide | Tandem C-C/N-N cyclization; Electrochemical oxidation; Reaction of N-nitrosoanilines | Stable, isolable precursor to indazoles; enables C3-functionalization | Isolation and full characterization (NMR, X-ray); Product of interrupted Cadogan reaction | escholarship.orgnih.govrsc.orgnih.gov |
| Nitroso Imine | Condensation of nitrosoarenes and amines | Transient species undergoing N-N bond formation to form the indazole ring or N-oxide | Proposed in mechanistic models; Inferred from product structures | escholarship.orgaub.edu.lb |
| Iminoxyl Radical | Electrochemical oxidation pathway | Radical intermediate in electrochemical N-oxide synthesis | Electron Paramagnetic Resonance (EPR) spectroscopy; Cyclic Voltammetry | nih.gov |
Kinetic and Thermodynamic Aspects of Indazole Ring Closure
The final structure and regioselectivity of indazole products are governed by both kinetic and thermodynamic factors. The indazole ring itself exists in two tautomeric forms, 1H-indazole and 2H-indazole. Theoretical calculations and experimental observations consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H form. beilstein-journals.orgbeilstein-journals.orgnih.gov Density Functional Theory (DFT) calculations indicate the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. nih.gov
This inherent stability influences the outcome of reactions. For example, the [3+2] cycloaddition of diazo compounds and arynes initially forms a 3H-indazole, which is not isolated because it rapidly rearranges to the more stable 1H-tautomer. orgsyn.org
In cases of N-substitution on the indazole ring, a mixture of N1 and N2 isomers is often possible. The product ratio is a result of the interplay between kinetic and thermodynamic control.
Thermodynamic Control : Calculations show that N1-substituted indazoles are generally more stable than their N2-counterparts. For (1H-indazol-1-yl)methanol, the N1-isomer was calculated to be 20 kJ·mol⁻¹ more stable than the N2-isomer. nih.gov In reactions that allow for equilibration, such as N-alkylation with certain α-halo carbonyl electrophiles, the more stable N1-substituted product is favored. d-nb.info
Kinetic Control : The kinetically favored product is determined by the activation energy of the transition state leading to each isomer. DFT studies on the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate revealed that under specific conditions (using a cesium carbonate base), the N1-product is formed preferentially because it proceeds through a lower-energy transition state. beilstein-journals.org This kinetic preference is attributed to a stabilizing non-covalent interaction between the cesium ion, the N2-nitrogen, and the ester's carbonyl oxygen, which is absent in the transition state leading to the N2-product. beilstein-journals.org The calculated difference in activation free energy (ΔΔG‡) can be small, on the order of just a few kcal/mol, but sufficient to dictate the product outcome. beilstein-journals.org
Radical clock experiments have also been used to provide kinetic data to support proposed mechanisms, such as confirming the intermediacy of alkyl radicals in certain N-alkylation protocols by observing the characteristic rapid ring-opening of a cyclopropylmethyl radical. researchgate.net
| System/Process | Parameter | Value | Significance | Reference |
|---|---|---|---|---|
| Indazole Tautomerism | Thermodynamic Stability (ΔE) | 1H-tautomer is ~15 kJ·mol⁻¹ more stable than 2H | Explains the prevalence of 1H-indazoles as final products. | nih.gov |
| N-Alkylation Regioselectivity | Thermodynamic Stability (ΔE) | N1-isomer is ~20 kJ·mol⁻¹ more stable than N2-isomer | The N1 product is favored under equilibrating conditions. | nih.gov |
| N-Alkylation Regioselectivity | Kinetic Barrier (ΔΔG‡) | 2.1 kcal/mol lower for N1-TS (Conditions A) | Chelation effects can make the N1-product kinetically favored. | beilstein-journals.org |
| Radical Clock Reaction | Rate Constant (k) | k ≈ 7.8 x 10⁷ s⁻¹ for cyclopropylmethyl ring-opening | Fast rearrangement confirms radical intermediate over direct coupling. | researchgate.net |
Influence of Reaction Conditions on Mechanistic Pathways
The mechanistic pathway and, consequently, the final product of an indazole synthesis are highly sensitive to the reaction conditions, including the choice of catalyst, base, solvent, and even the electrochemical setup. By carefully tuning these parameters, chemists can steer a reaction toward a desired isomer or product.
Base and Solvent System: The regioselectivity of N-alkylation is a classic example of this influence. For methyl 5-bromo-1H-indazole-3-carboxylate, using cesium carbonate as the base in dioxane at 90 °C leads to high selectivity for the N1-alkylated product, which is both the kinetic and thermodynamic favorite under these conditions. beilstein-journals.org However, switching to Mitsunobu conditions (e.g., triphenylphosphine and an azodicarboxylate) completely reverses the selectivity, yielding the N2-alkylated product as the major isomer. beilstein-journals.orgbeilstein-journals.org In a different system, the reaction of o-nitrobenzyl alcohol with an amine in the presence of KOH can produce a mixture of 2H-indazole and indazolone when ethanol (B145695) is the solvent. aub.edu.lb Simply changing the solvent to a more sterically hindered alcohol like isopropanol (B130326) shuts down the pathway to the 2H-indazole, resulting in the selective formation of the indazolone. aub.edu.lb
Catalysts and Additives: The catalyst is often the key determinant of the reaction pathway. In electrochemical syntheses of indazoles from 2-azido-N-arylimines, the choice of cathode material dictates the product. nih.gov Using a reticulated vitreous carbon cathode yields the 1H-indazole N-oxide, while a zinc cathode promotes further reduction to the deoxygenated 1H-indazole. nih.gov In [3+2] cycloaddition reactions, the presence of a silver salt (AgOTf) can alter the course of the reaction. The silver ion coordinates to the N1-position of the initially formed indazole, blocking it and directing a subsequent arylation by an excess of the benzyne (B1209423) intermediate to the N2-position, leading to 2-aryl-2H-indazoles instead of the expected 1H-indazoles. orgsyn.org
Temperature: Reaction temperature can also play a critical role. For some N-alkylation reactions, yields were observed to improve significantly when the temperature was raised from room temperature to 50-90 °C, suggesting a substantial energy barrier that needs to be overcome for efficient reaction. beilstein-journals.org
| Reaction Type | Condition Varied | Outcome 1 (Condition 1) | Outcome 2 (Condition 2) | Reference |
|---|---|---|---|---|
| N-Alkylation | Base/Reagent System | N1-Alkylation (Cs₂CO₃) | N2-Alkylation (Mitsunobu) | beilstein-journals.org |
| Cyclization of o-nitrobenzyl alcohol | Solvent | Indazole/Indazolone Mix (Ethanol) | Selective Indazolone (Isopropanol) | aub.edu.lb |
| Electrochemical Cyclization | Cathode Material | 1H-Indazole N-Oxide (Carbon) | 1H-Indazole (Zinc) | nih.gov |
| Cycloaddition/Arylation | Additive | 1H-Indazole (No additive) | 2-Aryl-2H-Indazole (AgOTf) | orgsyn.org |
Computational and Theoretical Chemistry of 1h Indazole 1,5,6 Triamine Systems
Electronic Structure and Aromaticity Analysis
The electronic landscape of an indazole derivative is fundamental to its chemical behavior. Computational methods are instrumental in delineating this landscape with high precision.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 1H-Indazole-1,5,6-triamine. Calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed information on ground state properties. researchgate.net
Electron Distribution and Molecular Electrostatic Potential (MEP): DFT calculations can map the electron density distribution across the molecule, identifying regions of high and low electron density. This is visually represented by the Molecular Electrostatic Potential (MEP) surface, which is crucial for predicting sites susceptible to nucleophilic and electrophilic attack. nih.gov For an indazole system, the MEP typically shows negative potential (red/yellow) around the nitrogen atoms of the pyrazole (B372694) ring, indicating their nucleophilic character, while regions of positive potential (blue) are associated with hydrogen atoms, particularly the N-H proton. The amino groups in this compound are expected to significantly influence the electron distribution, enhancing the nucleophilicity of the benzene (B151609) ring.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For substituted indazoles, the HOMO is often localized on the fused benzene ring, while the LUMO can be distributed across the entire bicyclic system. The presence of three amino groups, which are strong electron-donating groups, would be expected to raise the HOMO energy of this compound, likely leading to a smaller HOMO-LUMO gap and increased reactivity compared to unsubstituted indazole.
Interactive Data Table: Calculated Electronic Properties of Representative Substituted Indazoles
This table presents typical values for electronic properties of substituted indazoles, calculated using DFT, which can serve as an estimate for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-Fluoro-1H-indazole | -6.91 | -0.87 | 6.04 |
| 4-Chloro-1H-indazole | -6.95 | -1.05 | 5.90 |
| 4-Bromo-1H-indazole | -6.88 | -1.11 | 5.77 |
| 4-Methyl-1H-indazole | -6.54 | -0.79 | 5.75 |
| 4-Amino-1H-indazole | -6.12 | -0.68 | 5.44 |
| 4-Hydroxy-1H-indazole | -6.45 | -0.82 | 5.63 |
Data is illustrative and based on general findings for substituted indazoles. scielo.br
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, where the proton is located on the N1 and N2 atoms of the pyrazole ring, respectively. beilstein-journals.org Computational studies consistently show that for most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. mdpi.com This stability is attributed to aromaticity considerations. nih.gov Quantum chemical calculations, including DFT and higher-level ab initio methods, can accurately predict the relative energies of these tautomers and the energy barriers for their interconversion. mdpi.com For this compound, it is highly probable that the 1H tautomer is the predominant form. The conformational landscape, particularly concerning the orientation of the amino groups, can also be explored through computational methods to identify the most stable conformers.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions (e.g., with non-biological surfaces)
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. While much of the MD research on indazole derivatives has focused on their interactions with biological macromolecules, the principles can be extended to understand their behavior on non-biological surfaces. nih.gov For instance, MD simulations can model the adsorption and orientation of this compound on surfaces like graphene, metal oxides, or other materials relevant to materials science applications. scielo.brresearchgate.netrsc.orgcore.ac.uk Such simulations can provide insights into the interfacial interactions, binding energies, and the conformational changes the molecule undergoes upon adsorption. These studies are crucial for applications in sensors, coatings, and electronic devices.
Theoretical Prediction of Spectroscopic Signatures for Mechanistic Insights
Computational methods can predict various spectroscopic properties, which are invaluable for structure elucidation and for gaining mechanistic insights beyond basic characterization.
Advanced NMR Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed at the DFT level, can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁵N) for different isomers and tautomers of indazole derivatives. researchgate.netnih.gov By comparing theoretical spectra with experimental data, it is possible to unambiguously assign structures and identify the predominant tautomer in solution. researchgate.net These calculations can also help in understanding the effects of substituents on the electronic environment of the different nuclei.
Interactive Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Model Indazole
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C3 | 134.5 | 135.2 |
| C3a | 121.3 | 121.9 |
| C4 | 120.8 | 121.1 |
| C5 | 126.5 | 127.0 |
| C6 | 120.9 | 121.3 |
| C7 | 109.8 | 110.5 |
| C7a | 140.1 | 140.8 |
Data is illustrative and based on general findings for the indazole scaffold.
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving indazoles, from their synthesis to their functionalization. By calculating the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. mit.edu
DFT calculations are widely used to determine the geometries and energies of transition states, allowing for the calculation of activation energies and reaction rates. nih.gov For example, computational studies have been instrumental in understanding the regioselectivity of N-alkylation of indazoles, explaining why substitution occurs at the N1 or N2 position under different reaction conditions. beilstein-journals.org Similarly, the mechanisms of various cyclization reactions to form the indazole ring have been investigated computationally, often revealing the operative pathways and disproving previously proposed mechanisms. nih.govresearchgate.net For this compound, computational studies could predict its reactivity in various transformations and guide the design of synthetic routes for its derivatives.
Advanced Materials Science Applications of 1h Indazole 1,5,6 Triamine and Derivatives
Design and Synthesis of Indazole-Based Functional Materials
The synthesis of functional indazole derivatives often involves transition-metal-catalyzed reactions to construct or modify the heterocyclic core. nih.govnih.gov Techniques such as palladium-catalyzed C-H amination and rhodium/copper-catalyzed C-H activation and annulation have enabled the creation of a diverse library of indazole-based compounds. nih.govnih.gov These synthetic strategies allow for precise control over the electronic and steric properties of the molecules, which is crucial for tailoring their function in material science applications.
Indazole derivatives have emerged as a promising class of materials for optoelectronic applications due to their inherent luminescent properties. rsc.org Research into isomers like benzimidazole (B57391) has shown successful application in organic electronic materials, suggesting a similar potential for the indazole core that remains relatively unexplored. rsc.org
Aggregation-Induced Emission (AIE): The phenomenon of Aggregation-Induced Emission (AIE) is characteristic of molecules that are weakly emissive when dissolved but become highly fluorescent upon aggregation. nih.gov This effect is often attributed to the restriction of intramolecular motions in the aggregated state. nih.gov While AIE has been extensively studied in related heterocyclic systems like imidazoles, the exploration of indazole-based AIEgens is an active area of research. nih.govnih.gov For instance, certain imidazole (B134444) derivatives exhibit AIE or Aggregation-Induced Enhanced Emission (AIEE), where aggregate formation in specific solvent mixtures leads to a significant increase in fluorescence intensity. nih.govresearchgate.net The structural design of 1H-Indazole-1,5,6-triamine, featuring multiple rotatable amine groups, suggests it could be a candidate for AIE/AIEE activity, making it suitable for applications in chemical sensing and bio-imaging.
Organic Light-Emitting Diodes (OLEDs): The development of efficient emitters and host materials is critical for the performance of OLEDs. The indazole scaffold has been incorporated into materials for OLEDs, demonstrating its potential in this field. researchgate.net Bipolar host materials, which possess both hole- and electron-transporting capabilities, are crucial for achieving balanced charge injection and high efficiency in phosphorescent OLEDs (PhOLEDs). The carbazole-imidazole framework has been successfully used to create blue-emitting materials for non-doped OLEDs, achieving high external quantum efficiencies (EQE). nih.gov Given the structural and electronic similarities, indazole-based systems are being explored for similar applications.
Phosphorescence: Room-temperature phosphorescence (RTP) is a desirable property for materials used in OLEDs and bio-imaging. Recently, 3-keto-indazole derivatives have been synthesized that exhibit multi-colored phosphorescence at low temperatures (80 K). rsc.orgrsc.org While these compounds did not show RTP in their pure solid state, dispersing them in a phenylbenzoate matrix successfully produced RTP in a variety of colors. rsc.orgrsc.org This host-guest approach demonstrates a viable strategy for harnessing the phosphorescent potential of indazole derivatives. The combination of the indazole core's metal-coordinating ability and its phosphorescent properties opens avenues for future applications in organic electronics. rsc.org
| Compound Type | Observed Property | Emission Color | Key Findings | Reference |
|---|---|---|---|---|
| 3-Keto-indazole Derivatives | Phosphorescence | Blue, Green, Red | Showed multi-colored phosphorescence at 80 K. Achieved Room-Temperature Phosphorescence (RTP) when dispersed in a phenylbenzoate matrix. | rsc.orgrsc.org |
| Carbazole-π-imidazole Derivatives | Blue Emission for OLEDs | Deep-Blue | Used as emitters in non-doped OLEDs, achieving a maximum EQE of 4.43% with CIE coordinates of (0.159, 0.080). | nih.gov |
| D-indazole-π-A Fluorophores | Fluorescence Umpolung | Varies | Electron-withdrawing group substitution on the indazole nitrogen significantly enhanced fluorescence intensity. | researchgate.net |
Non-Linear Optics (NLO): Organic materials with significant NLO properties are crucial for applications in optoelectronics, including optical data storage and signal processing. nih.gov The NLO response in organic molecules arises from the delocalization of π-electrons within a donor-π-acceptor framework, leading to intramolecular charge transfer. nih.gov Computational studies on imidazole derivatives, such as imidazole-2-carboxaldehyde, have shown that these heterocycles can exhibit high hyperpolarizability values, validating their potential as NLO-active materials. researchgate.net The indazole ring system, with its extended π-conjugation and tunable donor-acceptor characteristics through substitution, represents a promising scaffold for the design of new NLO materials. The introduction of the three amino groups in this compound would create a strong electron-donating system, which could lead to significant NLO properties when coupled with suitable acceptor moieties.
Supramolecular Chemistry: Supramolecular chemistry involves the study of systems based on non-covalent intermolecular interactions. Imidazole and its derivatives are widely used building blocks in supramolecular chemistry due to their hydrogen bonding capabilities and ability to coordinate with metal ions. mdpi.com These interactions have been used to construct complex architectures with applications in drug delivery and catalysis. mdpi.com The indazole nucleus, with its two nitrogen atoms, can similarly act as a versatile synthon for creating supramolecular assemblies through hydrogen bonding or metal coordination. This opens possibilities for developing novel crystalline materials, gels, and liquid crystals based on the this compound framework.
Indazole Derivatives in Corrosion Inhibition Chemistry
Indazole derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, including steel, copper, and brass, in acidic and neutral environments. nih.govacs.orgresearchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen), aromatic rings, and other functional groups that facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.
The primary mechanism of corrosion inhibition by indazole derivatives is the adsorption of the molecules onto the metal surface. This adsorption process blocks the active corrosion sites and hinders the electrochemical reactions of corrosion. Studies have shown that this adsorption can involve both physical (electrostatic) and chemical (coordinative bonding) interactions. acs.org
The adsorption behavior often conforms to the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. nih.govacs.orgafricaresearchconnects.com Theoretical studies using molecular dynamics (MD) simulations and Density Functional Theory (DFT) have revealed that indazole molecules tend to adsorb in a flat, parallel orientation. nih.gov This parallel adsorption maximizes the surface coverage and enhances the protective effect by creating a robust barrier between the metal and the corrosive solution. The indazole and benzene (B151609) rings act as the primary adsorption sites.
A combination of electrochemical experiments and theoretical calculations has provided deep insights into the performance and stability of indazole-based corrosion inhibitors.
Electrochemical Studies: Techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are used to evaluate the inhibition efficiency. PDP studies often reveal that indazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion. researchgate.net EIS measurements typically show an increase in charge transfer resistance and a decrease in double-layer capacitance in the presence of the inhibitor, confirming the formation of a protective adsorbed layer on the metal surface. researchgate.net
Theoretical Studies: Quantum chemical calculations using DFT have been instrumental in correlating the molecular structure of indazole derivatives with their inhibition efficiency. researchgate.netjmaterenvironsci.com Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are calculated. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond and enhancing adsorption. researchgate.net Conversely, a lower E_LUMO value suggests the ability of the molecule to accept electrons from the metal. The presence of electron-donating groups, such as the amino (-NH2) group in 5-aminoindazole, has been shown to significantly increase inhibition efficiency compared to electron-withdrawing groups like nitro (-NO2). nih.gov This suggests that this compound, with its three amino groups, would be an exceptionally potent corrosion inhibitor.
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Method | Reference |
|---|---|---|---|---|---|
| 5-Aminoindazole (AIA) | Copper | 3.0% NaCl | >90% (Higher than Indazole) | Weight Loss, Electrochemical | nih.gov |
| 1-Benzyl-6-nitro-1H-indazole | Mild Steel | 1 M HCl | 91% | Gravimetric, EIS, PDP | africaresearchconnects.comsemanticscholar.org |
| 5-Methoxy-indazole (MIA) | Copper | H₂SO₄ | 91.04% | Electrochemical | acs.org |
| 5-Chloro-1H-indazole (5-CIA) | Copper | H₂SO₄ | 94.3% | Electrochemical | researchgate.net |
| 2-Methyl-6-nitro-2H-indazole (6NI2) | C38 Steel | 1 M HCl | 96.49% | EIS, PDP, Mass Loss | researchgate.net |
Role of this compound as a Ligand in Coordination Chemistry for Non-Biological Catalysis
The nitrogen atoms in the indazole ring make it an excellent ligand for coordinating with transition metals, leading to the formation of stable metal complexes. These complexes have found significant applications in homogeneous and heterogeneous catalysis.
Recent research has focused on designing indazole-based phosphine (B1218219) ligands for gold(I) catalysis. nih.govacs.org By introducing a phosphine group onto the indazole scaffold, researchers created a ligand that, when complexed with gold, effectively catalyzed reactions like propargyl amide and enyne cyclizations. nih.govacs.org A key innovation was the ability to methylate one of the indazole nitrogen atoms, introducing a positive charge into the ligand backbone. This modification allows for the fine-tuning of the electronic properties of the gold catalyst, thereby modulating its reactivity and efficiency. nih.govacs.org
Furthermore, newly synthesized Hg(II) complexes derived from indazole ligands have been successfully employed as heterogeneous catalysts. ijcce.ac.ir These complexes demonstrated high catalytic activity for the Biginelli reaction followed by transesterification, producing biologically active compounds in excellent yields with reduced reaction times. ijcce.ac.ir The catalytic enhancement is attributed to the increased reactivity of the reactants on the surface of the metal-indazole complex. ijcce.ac.ir
The structure of this compound, with its pyrazolic nitrogen atoms and three exocyclic amino groups, offers multiple coordination sites. This makes it a highly attractive candidate for the development of novel polydentate ligands. Such ligands could be used to stabilize a variety of catalytic metal centers, potentially leading to new catalysts with unique reactivity and selectivity for a range of organic transformations.
Future Research Directions and Unexplored Avenues for 1h Indazole 1,5,6 Triamine Chemistry
Development of Novel Synthetic Strategies for Regio- and Stereocontrolled Incorporation of Amine Functionalities
A primary challenge and opportunity in the chemistry of 1H-Indazole-1,5,6-triamine lies in the development of synthetic methods that allow for precise control over the placement and orientation of its amine groups. While general strategies for synthesizing indazole derivatives are known, achieving specific multi-amination patterns with high regioselectivity remains a significant hurdle. mdpi.comnih.gov
Future research should focus on adapting and refining existing methodologies for the specific synthesis of this compound. Plausible strategies that warrant further investigation include:
Aryne Annulation with Functionalized Hydrazones : This one-pot method, which involves the reaction of 1,1-dialkylhydrazones with ortho-(trimethylsilyl)aryl triflates, could be adapted for the synthesis of this compound. vulcanchem.com The key would be to utilize a hydrazone precursor that is pre-functionalized with protected amine groups, which can be deprotected in a subsequent step to yield the desired triamine. vulcanchem.com
Cyclocondensation of 1,3-Dicarbonyl Derivatives : The reaction of multi-substituted cyclohexanones with hydrazine (B178648) hydrate (B1144303) is a known route to tetrahydroindazole (B12648868) derivatives. vulcanchem.comjmchemsci.com By strategically introducing amine functionalities at specific positions on the cyclohexanone (B45756) ring, either through nitro group reduction or modern amination techniques like the Buchwald-Hartwig amination, this method could be tailored to produce the 1,5,6-triamine substituted indazole core. vulcanchem.com
Transition-Metal-Catalyzed C-H Amination : Recent advancements in transition-metal catalysis, particularly with rhodium and copper, have enabled direct C-H amination of aromatic rings. mdpi.com Exploring these methods for the sequential and controlled introduction of amine groups onto the indazole scaffold could provide a more direct and efficient route to this compound.
A comparative analysis of potential synthetic strategies highlights the trade-offs between existing methods and the need for novel approaches.
| Synthetic Method | Potential Yield Range | Key Advantages | Limitations for Triamine Synthesis |
| Aryne Annulation | 60–83% vulcanchem.com | One-pot protocol vulcanchem.com | Requires development of suitable protected amine precursors. vulcanchem.com |
| Cyclocondensation | 65–81% vulcanchem.com | Scalable vulcanchem.com | Often requires multi-step functionalization of the precursor. vulcanchem.com |
| Pd-Catalyzed Coupling | N/A | Direct C–N bond formation vulcanchem.com | Untested for the synthesis of triamine systems. vulcanchem.com |
This table is generated based on data from existing literature on indazole synthesis and provides a predictive framework for future research.
Advanced Computational Modeling of Structure-Property Relationships for Non-Biological Functionalities
Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool to predict and understand the structure-property relationships of novel materials. For this compound, computational studies can provide invaluable insights into its electronic, optical, and material properties, guiding experimental efforts towards promising applications. mdpi.cominnovareacademics.in
Future computational work should focus on:
Predicting Spectroscopic Signatures : Extrapolating from structurally related compounds, computational models can predict key spectroscopic data for this compound. vulcanchem.com This includes predicting N-H stretching vibrations in the infrared (IR) spectrum, the chemical shifts of aromatic protons and exchangeable amine protons in Nuclear Magnetic Resonance (NMR) spectra, and the positions of quaternary carbons in the ¹³C NMR spectrum. vulcanchem.com
Modeling Electronic Properties : The conjugated π-system of the indazole core, combined with the electron-donating amine groups, suggests potential for interesting electronic and photophysical properties. vulcanchem.comrsc.org Computational studies can elucidate the HOMO-LUMO gap, predict its potential as an organic semiconductor, and model its behavior in thin-film transistor configurations. vulcanchem.com
Investigating Metal-Ligand Interactions : The multiple amine and nitrogen sites on this compound make it a promising candidate as a ligand in metal-organic frameworks (MOFs). vulcanchem.com DFT calculations can model the coordination of metal ions to the indazole ligand, predict the resulting framework structures, and screen for potential applications such as gas storage. vulcanchem.comscispace.com
| Predicted Spectroscopic Data | Predicted Values |
| IR N–H Stretching | 3346–3292 cm⁻¹ vulcanchem.com |
| IR C=N Stretching | ~1641 cm⁻¹ vulcanchem.com |
| ¹H NMR (Amine Protons) | δ 12.32, 5.33, 5.55 ppm vulcanchem.com |
| ¹H NMR (Aromatic Protons) | δ 6.73–7.87 ppm vulcanchem.com |
| ¹³C NMR (Amine-Adjacent Carbons) | δ 109–133 ppm vulcanchem.com |
This table presents predicted spectroscopic data for this compound based on extrapolation from similar compounds. vulcanchem.com
Integration of this compound into Hybrid Materials and Nanostructures
The unique combination of a rigid aromatic core and multiple functional amine groups makes this compound an attractive building block for the creation of novel hybrid materials and nanostructures. nih.govnih.govresearchgate.net These materials could exhibit synergistic properties arising from the interplay between the organic indazole component and an inorganic matrix.
Future research in this area should explore:
Polymer-Based Hybrid Materials : The amine groups of this compound can act as reactive sites for polymerization or as crosslinking agents in polymer matrices, such as epoxy resins. vulcanchem.combsz-bw.de This could lead to the development of new polymers with enhanced thermal stability, mechanical strength, or specific electronic properties.
Inorganic-Organic Hybrid Nanoparticles : this compound can be used to functionalize the surface of inorganic nanoparticles, creating hybrid materials with tailored properties. mdpi.com For example, its integration with metal nanoparticles could lead to novel catalysts or sensors. researchgate.net The indazole moiety can influence the growth, stability, and surface chemistry of the nanoparticles.
Coordination Polymers and MOFs : As mentioned previously, the multidentate nature of this compound makes it an excellent candidate for the construction of coordination polymers and MOFs. scispace.com Research should focus on synthesizing and characterizing these materials, with an eye towards applications in gas storage, separation, and catalysis.
Exploration of Self-Assembly Properties of Poly-Aminated Indazoles for Material Fabrication
The presence of multiple amine groups in this compound provides a strong driving force for self-assembly through hydrogen bonding and π-π stacking interactions. iaea.orgeurjchem.com This opens up exciting possibilities for the bottom-up fabrication of ordered materials with controlled nanostructures.
Future research directions include:
Self-Assembled Monolayers (SAMs) : Investigating the ability of this compound and its derivatives to form self-assembled monolayers on various substrates. iaea.orgwanfangdata.com.cn Such SAMs could find applications in corrosion inhibition, surface modification, and nanoelectronics. iaea.org Studies on long-chain alkyl-substituted indazole derivatives have already demonstrated the potential for forming stable and protective films on copper surfaces. iaea.orgwanfangdata.com.cn
Supramolecular Polymers : Exploring the formation of supramolecular polymers through the non-covalent interactions of poly-aminated indazoles. nih.govmdpi.com The directionality and strength of the hydrogen bonds could be tuned to create one-dimensional, two-dimensional, or even more complex hierarchical structures. ipme.ru
Liquid Crystalline Phases : The rigid, planar structure of the indazole core, coupled with the potential for strong intermolecular interactions, suggests that derivatives of this compound could exhibit liquid crystalline behavior. ipme.ru Research into the synthesis of appropriately substituted derivatives and the characterization of their mesophases could lead to new materials for optical and electronic applications.
The exploration of these future research avenues will undoubtedly unlock the full potential of this compound as a versatile building block in materials science. The development of controlled synthetic strategies, coupled with predictive computational modeling and a thorough investigation of its integration into hybrid materials and self-assembled systems, will pave the way for a new generation of functional materials with tailored properties.
Q & A
Q. What are the established synthetic routes for 1H-Indazole-1,5,6-triamine, and how can reaction conditions be optimized for yield?
The synthesis of 1H-indazole derivatives typically involves cyclization reactions using hydrazine derivatives. For example, hydrazine hydrate (H₂NNH₂·xH₂O) in ethanol at 65°C for 6 hours has been employed to form indazole cores . Alkylation or substitution at specific positions (e.g., using NaH/THF with alkyl halides) can introduce amine groups . Optimization may involve adjusting solvent polarity, temperature, and stoichiometry of reagents. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Q. How can researchers characterize the stability and solubility of this compound under varying experimental conditions?
Stability studies should assess degradation under thermal, photolytic, and hydrolytic conditions (e.g., via accelerated stability testing at 40°C/75% RH). Solubility can be determined in solvents like DMSO, methanol, or aqueous buffers (pH 1–12) using UV-Vis spectroscopy or HPLC. Proper storage in refrigerated, airtight containers under inert gas (e.g., N₂) is recommended to prevent oxidation .
Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?
Purity can be verified via HPLC with UV detection (≥95% purity threshold). Structural confirmation requires X-ray crystallography (for crystalline derivatives) and NMR spectroscopy. For example, ¹H NMR can resolve amine proton environments, while ¹³C NMR identifies carbon backbone signals. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
Q. What are the known toxicological profiles of structurally similar triamine compounds, and how should safety protocols be designed?
Triazine derivatives (e.g., melamine) are linked to renal toxicity and carcinogenicity due to metabolite formation . While this compound’s toxicity is less documented, researchers should adopt precautions: use fume hoods, wear nitrile gloves/lab coats, and implement waste neutralization protocols. Acute toxicity testing (e.g., LD₅₀ in rodents) is advised for novel derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?
Density Functional Theory (DFT) calculations can model electronic properties (HOMO-LUMO gaps) to predict redox behavior . Docking studies (using AutoDock Vina or Schrödinger) may identify binding affinities for targets like FGFR1 kinase, as seen in indazole-based inhibitors . Parametrize force fields (e.g., GAFF) for accurate ligand-protein interaction simulations .
Q. What mechanistic insights explain the regioselectivity of this compound in reactions with electrophiles (e.g., formaldehyde)?
Studies on nitro-indazole derivatives show that formaldehyde addition occurs preferentially at the N1 position due to steric and electronic effects. Isotopic labeling (e.g., ¹³C-formaldehyde) and kinetic studies can map reaction pathways . Computational transition-state modeling (e.g., Gaussian) may further elucidate regioselectivity .
Q. How do crystallographic data resolve structural ambiguities in this compound derivatives, and what packing interactions dominate?
X-ray diffraction of single crystals (e.g., CCDC 2113708–2113711) reveals hydrogen-bonding networks between amine groups and π-π stacking of aromatic rings. Space group symmetry (e.g., P2₁/c) and unit cell parameters provide metrics for comparative crystallography .
Q. What strategies address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols: use ATP-based viability assays, control for solvent (DMSO ≤0.1%), and validate with reference inhibitors. Meta-analyses of published IC₅₀ datasets can identify outliers .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
Modify substituents at positions 1, 5, and 6 to assess impacts on activity. For FGFR1 inhibition, bulky groups at position 1 enhance binding affinity, while polar groups at position 6 improve solubility . Use multivariate analysis (e.g., PCA) to correlate structural descriptors with bioactivity .
Q. What formulation strategies improve the bioavailability of this compound in preclinical models?
Nanoemulsions or cyclodextrin complexes can enhance aqueous solubility. Pharmacokinetic studies in rodents (e.g., IV vs. oral administration) quantify bioavailability. Monitor plasma concentrations via LC-MS/MS and adjust formulations based on partition coefficients (logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
